Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and dimethylamino groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with dimethylamine under specific conditions . The reaction is usually catalyzed by palladium in a Buchwald-Hartwig coupling reaction, followed by reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Perbenzoic acid can be used as an oxidizing agent.
Reduction: Hydrazine hydrate is commonly used for reducing nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include N-oxides, reduced amino derivatives, and substituted thieno[2,3-c]pyridines.
Scientific Research Applications
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst in various reactions due to its basicity . It can also form complexes with metal ions, which can be useful in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Thieno[3,2-b]pyridine: A similar compound with different substitution patterns.
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst.
Uniqueness
Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C11H13N3O2S |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)6-4-13-5-7-8(6)9(12)10(17-7)11(15)16-3/h4-5H,12H2,1-3H3 |
InChI Key |
VNNHYXYDAQHYMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC2=C1C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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